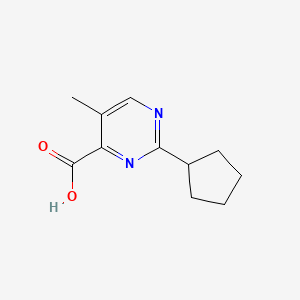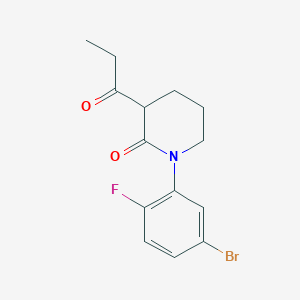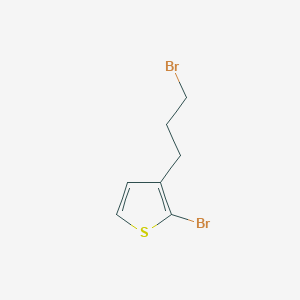
3-(1-Aminobutan-2-yl)oxan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Aminobutan-2-yl)oxan-3-ol is a chemical compound with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an oxane ring and an amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutan-2-yl)oxan-3-ol can be achieved through various methods. One common approach involves the reduction of ®-3-aminobutanoic acid using sodium aluminum hydride. This method provides isolated yields ranging from 61-67% with purity ranging from 96-99% . Another method involves the enzymatic process, where 4-hydroxybutan-2-one is treated with a transaminase enzyme to produce enantiomerically pure ®-3-aminobutan-1-ol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and yield, as well as cost considerations.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Aminobutan-2-yl)oxan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-3-one derivatives, while reduction may produce various alcohols.
Aplicaciones Científicas De Investigación
3-(1-Aminobutan-2-yl)oxan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(1-Aminobutan-2-yl)oxan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in the activity of these enzymes and receptors, ultimately affecting biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Aminobutan-2-yl)oxan-2-ol
- 3-(1-Aminobutan-2-yl)oxan-4-ol
- 3-(1-Aminobutan-2-yl)oxan-5-ol
Uniqueness
3-(1-Aminobutan-2-yl)oxan-3-ol is unique due to its specific structure, which includes an oxane ring and an amino group at the 1-position of the butan-2-yl chain. This structure allows it to interact with a wide range of molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
3-(1-aminobutan-2-yl)oxan-3-ol |
InChI |
InChI=1S/C9H19NO2/c1-2-8(6-10)9(11)4-3-5-12-7-9/h8,11H,2-7,10H2,1H3 |
Clave InChI |
YLEPOZOCPJISMY-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)C1(CCCOC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)

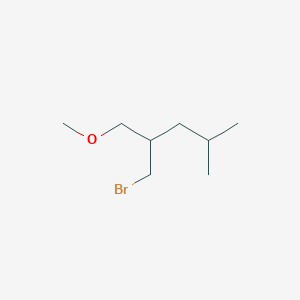
![[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate](/img/structure/B13186061.png)
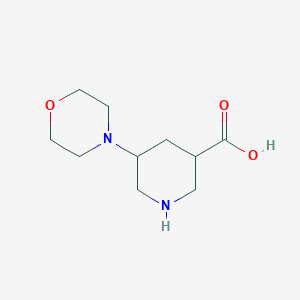
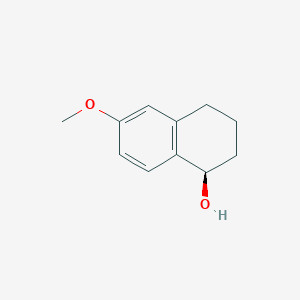

![1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione](/img/structure/B13186072.png)
